Chlorodimethylvinylsilane

Description

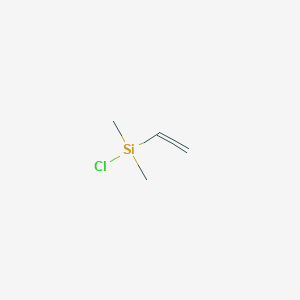

Structure

3D Structure

Properties

IUPAC Name |

chloro-ethenyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDCTSITJJJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042378 | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, chloroethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1719-58-0 | |

| Record name | Chloroethenyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloroethenyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(dimethyl)vinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORO(DIMETHYL)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJA6N5221T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethylvinylsilane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylvinylsilane (CDMV) is a versatile organosilicon compound of significant interest in synthetic chemistry and material science. Its unique bifunctionality, possessing both a reactive vinyl group and a labile silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light-yellow liquid with a pungent odor.[1] It is a highly flammable and moisture-sensitive compound that reacts violently with water.[1][2] Due to its reactivity, it should be handled under an inert atmosphere and stored in a cool, well-ventilated area.[3]

Below is a summary of its key physical and chemical properties:

| Property | Value | References |

| Molecular Formula | C₄H₉ClSi | [4] |

| Molecular Weight | 120.65 g/mol | [2][4] |

| CAS Number | 1719-58-0 | [4] |

| Boiling Point | 82-83 °C (lit.) | [5] |

| Density | 0.874 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.414 (lit.) | [5] |

| Flash Point | -5 °C (23 °F) - closed cup | |

| Solubility | Soluble in most aprotic organic solvents; reacts with water and other protic solvents. | [5] |

Reactivity

The reactivity of this compound is characterized by the distinct functionalities of the silicon-chlorine bond and the vinyl group.

Reactions at the Silicon-Chlorine Bond

The Si-Cl bond is highly susceptible to nucleophilic attack. This reactivity is central to many of its applications.

This compound readily hydrolyzes in the presence of water to form siloxanes. This reaction is vigorous and produces hydrochloric acid as a byproduct.[1][2] The initial hydrolysis product is dimethylvinylsilanol, which can then condense to form divinyltetramethyldisiloxane.

A wide range of nucleophiles can displace the chloride ion, making it a versatile reagent for introducing the dimethylvinylsilyl group into various molecules. Common nucleophiles include alcohols, amines, and organometallic reagents.[6][7]

-

With Alcohols: In the presence of a base (e.g., triethylamine (B128534), imidazole), alcohols react with this compound to form silyl (B83357) ethers. This reaction is frequently employed to protect hydroxyl groups in multi-step syntheses.[8][9][10]

-

With Amines: Amines react similarly to form silylamines.

-

With Organometallic Reagents: Grignard reagents and organolithium compounds react with the Si-Cl bond to form new silicon-carbon bonds.[11][12][13]

Reactions of the Vinyl Group

The vinyl group of this compound participates in addition reactions, most notably hydrosilylation and polymerization.

In the presence of a platinum catalyst, the vinyl group can undergo hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond.[14][15] This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking silicone polymers.[16]

The vinyl group can participate in polymerization reactions, leading to the formation of silicon-containing polymers.[4][17] These polymers often exhibit enhanced thermal stability and other desirable material properties.[18][19][20]

Experimental Protocols

Synthesis of a Dimethylvinylsilyl Ether (Alcohol Protection)

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or Imidazole (B134444)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) or imidazole (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude silyl ether.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.[8][9]

Grignard Reaction with this compound

This protocol provides a general method for the reaction of a Grignard reagent with this compound to form a new C-Si bond.[11][21][22]

Materials:

-

Alkyl or aryl halide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

Prepare the Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in anhydrous ether or THF under an inert atmosphere.

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Synthesis of a Silicone Polymer via Hydrolysis

This protocol outlines the synthesis of a simple silicone polymer through the hydrolysis of a chlorosilane, adapted for this compound.[23][24]

Materials:

-

This compound

-

Diethyl ether

-

Water

-

10% Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in diethyl ether.

-

With vigorous stirring, slowly add water dropwise to the solution. An exothermic reaction with the evolution of HCl gas will occur.

-

After the addition of water is complete, continue stirring for 30 minutes.

-

Carefully neutralize the mixture by the dropwise addition of a 10% sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

-

Wash the organic layer with water, then with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the diethyl ether to obtain the silicone oil.

Visualizations

Caption: Nucleophilic substitution at the silicon center of this compound.

Caption: Workflow for the synthesis of a silicone polymer from this compound.

References

- 1. fishersci.fi [fishersci.fi]

- 2. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1719-58-0 [chemicalbook.com]

- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. leah4sci.com [leah4sci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrosilylation Catalyst [sigmaaldrich.com]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and characterization of new silicone condensation polymers (Conference) | OSTI.GOV [osti.gov]

- 20. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]

- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 24. google.com [google.com]

Spectroscopic Profile of Chlorodimethylvinylsilane: A Technical Guide

Introduction

Chlorodimethylvinylsilane ((CH₃)₂Si(CH=CH₂)Cl) is a versatile organosilicon compound widely utilized as an intermediate in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits signals corresponding to the methyl and vinyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 6H | Si-(CH ₃)₂ |

| ~5.7 - 6.2 | Multiplet | 3H | CH =CH ₂ |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~2.5 | Si-(C H₃)₂ |

| ~132.4 | =C H₂ |

| ~138.5 | Si-C H= |

²⁹Si NMR Spectroscopic Data

The silicon-29 (B1244352) NMR spectrum is characteristic of the silicon center's chemical environment.

| Chemical Shift (ppm) | Assignment |

| ~8.0 | Si Cl(CH₃)₂(CH=CH₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2960 | Medium | C-H stretch (methyl) |

| ~1600 | Medium | C=C stretch (vinyl) |

| ~1400 | Medium | C-H bend (methyl) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

| ~800 | Strong | =C-H bend |

| ~600 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 120 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 122 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 105 | High | [M - CH₃]⁺ |

| 107 | Moderate | [[M+2] - CH₃]⁺ |

| 79 | High | [M - C₂H₃ - H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: The this compound sample (typically 97% purity) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[1] For neat spectra, the undiluted liquid is used.

-

Instrumentation: A variety of NMR spectrometers can be used, such as a Varian A-60 for ¹H NMR or a Bruker WP-80 for ²⁹Si NMR.[2]

-

¹H NMR Acquisition: The spectrum is typically acquired at a frequency of 60 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is generally required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

²⁹Si NMR Acquisition: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans and potentially relaxation agents are used to obtain a spectrum in a reasonable time.[3] Chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat spectrum, a thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation from any impurities before entering the mass spectrometer.[4]

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural fragments of this compound they help to identify.

Caption: Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorodimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorodimethylvinylsilane (CDV-Si), a versatile organosilicon compound, serves as a critical building block in the synthesis of a wide array of silicon-containing molecules. Its dual functionality, featuring a reactive vinyl group and a hydrolyzable chloro group, makes it an invaluable precursor for the production of specialized polymers, silaheterocycles, and advanced materials with applications in pharmaceuticals and drug delivery systems. This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity this compound, detailing experimental protocols, purification techniques, and analytical methods for quality control.

Synthesis of this compound

The two predominant industrial and laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the direct hydrosilylation process. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.

Grignard Reaction Synthesis

The Grignard reaction is a robust and widely utilized method for forming silicon-carbon bonds. In this approach, a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, is reacted with dimethyldichlorosilane.

Reaction Scheme:

(CH₃)₂SiCl₂ + CH₂=CHMgBr → (CH₃)₂Si(CH=CH₂)Cl + MgBrCl

A critical aspect of this synthesis is controlling the stoichiometry to favor the monosubstituted product, as the formation of the disubstituted by-product, dimethyldivinylsilane (B80846), can occur. The use of a catalyst, such as antimony trichloride (B1173362) (SbCl₃), has been shown to significantly improve the yield of the desired product.[1]

Experimental Protocol: Grignard Synthesis

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Vinyl bromide or vinyl chloride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (for initiation)

-

Antimony trichloride (SbCl₃) (optional catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Preparation of Vinyl Grignard Reagent:

-

In the reaction flask, combine magnesium turnings and a crystal of iodine under an inert atmosphere.

-

Add a small portion of anhydrous THF.

-

Slowly add a solution of vinyl bromide or vinyl chloride in anhydrous THF from the dropping funnel to initiate the Grignard reaction. The disappearance of the iodine color and gentle reflux indicates the start of the reaction.

-

Continue the dropwise addition of the vinyl halide solution, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dimethyldichlorosilane:

-

Cool the freshly prepared vinylmagnesium halide solution to 0-5 °C in an ice bath.

-

If using a catalyst, add a catalytic amount of antimony trichloride.

-

Slowly add dimethyldichlorosilane, either neat or dissolved in anhydrous THF, to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

-

-

Reaction Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of anhydrous diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

The crude product is purified by fractional distillation.

-

Quantitative Data for Grignard Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Dimethyldichlorosilane | 1.0 molar equivalent | [1] |

| Vinylmagnesium Halide | 1.05 - 1.20 molar equivalents | [1] |

| Catalyst (Optional) | ||

| Antimony Trichloride | 1-5% by mass of dimethyldichlorosilane | [1] |

| Solvent | Anhydrous Tetrahydrofuran | [1] |

| Reaction Temperature | 20-40 °C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | >80% (with catalyst) | [1] |

Hydrosilylation Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkyne. For the synthesis of this compound, this typically involves the reaction of dimethylchlorosilane with acetylene (B1199291) in the presence of a platinum-based catalyst.

Reaction Scheme:

(CH₃)₂SiHCl + HC≡CH --(Pt catalyst)--> (CH₃)₂Si(CH=CH₂)Cl

This method can offer high atom economy and selectivity. However, it often requires elevated pressures and specialized equipment to handle gaseous acetylene safely.

Experimental Protocol: Hydrosilylation Synthesis

Materials:

-

Dimethylchlorosilane ((CH₃)₂SiHCl)

-

Acetylene (gas)

-

Platinum catalyst (e.g., chloroplatinic acid, Karstedt's catalyst)

-

Anhydrous toluene (B28343) or other suitable solvent

Apparatus:

-

A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.

Procedure:

-

Catalyst Preparation and Reactor Charging:

-

Charge the autoclave with the chosen platinum catalyst and anhydrous solvent under an inert atmosphere.

-

Add dimethylchlorosilane to the autoclave.

-

-

Reaction:

-

Seal the autoclave and purge with nitrogen, followed by acetylene.

-

Pressurize the reactor with acetylene to the desired pressure.

-

Heat the mixture to the reaction temperature while stirring vigorously.

-

Monitor the reaction progress by observing the pressure drop as acetylene is consumed. Maintain the pressure by feeding more acetylene as needed.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess acetylene.

-

Purge the reactor with nitrogen.

-

The reaction mixture is then subjected to fractional distillation to isolate the this compound.

-

Quantitative Data for Hydrosilylation Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Dimethylchlorosilane | 1.0 molar equivalent | [2] |

| Acetylene | Excess (pressurized) | [2] |

| Catalyst | ||

| Platinum-based catalyst | Catalytic amount | [3] |

| Solvent | Toluene | [2] |

| Reaction Temperature | 50-150 °C | [2] |

| Reaction Pressure | 5-20 atm | [2] |

| Yield | High (specific yields vary with catalyst and conditions) | [4] |

Purification of this compound

Fractional distillation is the primary method for purifying this compound from unreacted starting materials, by-products, and solvent.[2] Given its boiling point of 82-83 °C at atmospheric pressure, the distillation can be performed under ambient or slightly reduced pressure.[5][6]

Experimental Protocol: Fractional Distillation

Apparatus:

-

A distillation flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A condenser

-

A collection flask

-

A heating mantle with a stirrer

-

A thermometer

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

-

-

Distillation:

-

Begin heating the distillation flask gently.

-

Observe the temperature at the head of the fractionating column.

-

Discard the initial fraction, which will likely contain lower-boiling impurities and residual solvent.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (82-83 °C at 760 mmHg).

-

Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

-

Purity Analysis

The purity of the synthesized this compound should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the desired product from impurities and provide structural information for their identification.

Potential Impurities:

-

From Grignard Synthesis: Unreacted dimethyldichlorosilane, dimethyldivinylsilane (by-product), and residual THF.

-

From Hydrosilylation Synthesis: Unreacted dimethylchlorosilane, bis(dimethylsilyl)ethane (by-product), and residual solvent.

GC-MS Protocol (General):

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split injection of a dilute solution of the sample in an appropriate solvent (e.g., hexane (B92381) or dichloromethane).

-

Oven Program: A temperature program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

The identity of this compound can be confirmed by its characteristic mass spectrum, which will show fragments corresponding to the loss of methyl and vinyl groups. Purity is determined by the relative peak area of the product compared to any impurities.

Visualizations

Caption: Grignard synthesis of this compound.

Caption: Hydrosilylation synthesis of this compound.

References

- 1. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]

- 2. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

Theoretical Insights into the Molecular Architecture of Chlorodimethylvinylsilane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of chlorodimethylvinylsilane. It is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the computational analysis of organosilicon compounds. While extensive experimental data is available for this compound, this document focuses on the application of in silico methods to elucidate its structural and electronic properties. Due to a lack of specific published theoretical studies on this compound, this guide presents a representative methodology and illustrative data based on computational studies of analogous vinylsilane molecules.

Core Concepts in Computational Analysis

Theoretical studies of molecular structures predominantly rely on quantum mechanical calculations. These methods, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), provide valuable insights into molecular geometries, vibrational frequencies, and electronic properties. The choice of the level of theory and the basis set is crucial for obtaining accurate results.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is widely used for geometry optimizations and electronic property calculations of organic and organometallic compounds.

Ab initio Hartree-Fock (HF) methods are fundamental and provide a good starting point for more complex calculations, though they do not account for electron correlation to the same extent as DFT or post-Hartree-Fock methods.

Data Presentation: Illustrative Molecular Geometry

Table 1: Optimized Bond Lengths of this compound (Illustrative)

| Bond | Method 1: DFT/B3LYP (Å) | Method 2: HF/6-31G* (Å) |

| Si-Cl | 2.065 | 2.078 |

| Si-C(vinyl) | 1.850 | 1.862 |

| Si-C(methyl) | 1.875 | 1.885 |

| C=C | 1.340 | 1.335 |

| C-H(vinyl) | 1.085 | 1.080 |

| C-H(methyl) | 1.095 | 1.090 |

Table 2: Optimized Bond Angles of this compound (Illustrative)

| Angle | Method 1: DFT/B3LYP (°) | Method 2: HF/6-31G* (°) |

| Cl-Si-C(vinyl) | 110.5 | 109.8 |

| Cl-Si-C(methyl) | 108.0 | 107.5 |

| C(methyl)-Si-C(methyl) | 112.0 | 112.5 |

| Si-C=C | 121.0 | 121.5 |

| H-C=C | 120.5 | 120.8 |

| H-C-H(methyl) | 109.5 | 109.4 |

Table 3: Calculated Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Method 1: DFT/B3LYP (cm⁻¹) | Method 2: HF/6-31G* (cm⁻¹) |

| Si-Cl stretch | 480 | 510 |

| C=C stretch | 1620 | 1650 |

| Si-C(vinyl) stretch | 750 | 780 |

| C-H(vinyl) stretch | 3080 | 3100 |

| C-H(methyl) stretch | 2960 | 2985 |

Experimental Protocols: A Theoretical Approach

The following outlines a typical computational protocol for investigating the molecular structure of this compound.

1. Initial Structure Generation:

-

A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

The initial geometry is cleaned and pre-optimized using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF).

2. Geometry Optimization:

-

The pre-optimized structure is then subjected to full geometry optimization using quantum mechanical methods.

-

Method A: Density Functional Theory (DFT)

-

The geometry is optimized using the B3LYP functional.

-

A Pople-style basis set, such as 6-311G(d,p), is employed to provide a good description of the electronic structure.

-

The optimization is performed until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

-

Method B: Hartree-Fock (HF) Theory

-

A parallel geometry optimization is performed using the Hartree-Fock level of theory.

-

A basis set like 6-31G* is used.

-

This allows for a comparison of results obtained with and without the inclusion of electron correlation effects inherent in DFT.

-

3. Vibrational Frequency Analysis:

-

Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

4. Electronic Property Calculation:

-

With the optimized geometry, various electronic properties are calculated.

-

These include the distribution of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

Mandatory Visualization

Caption: Workflow for theoretical molecular structure analysis.

Caption: Relationship between computational methods.

An In-Depth Technical Guide to Chlorodimethylvinylsilane (CAS 1719-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylvinylsilane (CAS 1719-58-0), also known as dimethylvinylchlorosilane or vinyldimethylchlorosilane, is a versatile organosilicon compound with the chemical formula C₄H₉ClSi.[1] It is a colorless to light yellow liquid characterized by a pungent odor.[2][3] This compound is a critical intermediate in the synthesis of a wide array of silicon-containing materials due to its dual functionality. The vinyl group allows for polymerization and cross-coupling reactions, while the reactive chlorosilane moiety readily undergoes nucleophilic substitution and hydrolysis.[1] This unique combination of reactive sites makes it an invaluable building block in the production of specialized silicone polymers, resins, adhesives, coatings, and as a surface modifying agent.[1][4] Furthermore, it serves as a precursor in the synthesis of silaheterocycles and novel chelating ligands, which have applications in pharmaceuticals and catalysis.[1][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1719-58-0 | |

| Molecular Formula | C₄H₉ClSi | |

| Molecular Weight | 120.65 g/mol | |

| Appearance | Colorless to yellow clear liquid | [3][4] |

| Boiling Point | 82-83 °C (lit.) | [3][4] |

| Density | 0.874 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.414 (lit.) | [3] |

| Flash Point | -5 °C (23 °F) - closed cup | [3] |

| Vapor Pressure | 95 hPa at 20 °C | [3] |

| Water Solubility | Reacts with water | [3] |

| Solubility | Soluble in most aprotic organic solvents (e.g., CH₂Cl₂) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are best consulted from spectral databases, the following provides an overview of expected spectroscopic features.

| Spectroscopy Type | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons attached to the silicon atom (typically around 0.4 ppm). |

| ¹³C NMR | Resonances for the vinyl carbons and the methyl carbons. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group, Si-C stretching, and Si-Cl stretching. |

| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom.[4] |

Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the silicon-chlorine bond and the vinyl group. The Si-Cl bond is susceptible to nucleophilic attack and hydrolysis, while the vinyl group can participate in various addition and polymerization reactions.

Caption: Reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound via Grignard Reaction [2]

This protocol describes the synthesis of this compound from dimethyldichlorosilane and a vinylmagnesium bromide Grignard reagent.

-

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Ethyl bromide (as initiator)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Antimony trichloride (B1173362) (SbCl₃) as a catalyst

-

Iodine (optional, for initiation)

-

Argon or nitrogen for inert atmosphere

-

-

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a 2L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and under an argon atmosphere, add anhydrous THF, magnesium chips, and a crystal of iodine. Introduce vinyl chloride gas or add vinyl bromide, along with a small amount of ethyl bromide to initiate the Grignard reaction. Maintain the reaction for approximately 6-8 hours to prepare the vinylmagnesium bromide solution in THF.

-

Grignard Reaction: In a separate 2L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer, and under an argon atmosphere, add dimethyldichlorosilane (1.0 mol) and antimony trichloride (mass ratio of Me₂SiCl₂ to SbCl₃ is 100:2).

-

Add the freshly prepared vinylmagnesium bromide Grignard reagent (1.05 mol) dropwise at room temperature. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be between 1.05:1 and 1.20:1.

-

Maintain the reaction temperature between 20-40 °C and stir for 4 to 6 hours.

-

Work-up and Purification: After the reaction is complete, filter the mixture. The filtrate is then distilled. A fraction collected at 78-85 °C will be the product, this compound.

-

General Procedure for Hydrosilylation of Alkenes

Hydrosilylation is a key reaction of the vinyl group. The following is a general procedure for the palladium-catalyzed hydrosilylation of an alkene like styrene.

-

Materials:

-

This compound

-

Styrene (or other alkene)

-

Palladium catalyst (e.g., [PdCl(π-C₃H₅)]₂ with a chiral phosphine (B1218219) ligand like (S)-MeO-MOP for asymmetric synthesis)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the palladium catalyst in the anhydrous solvent.

-

Add the alkene (e.g., styrene) to the catalyst solution.

-

Add this compound to the stirred mixture.

-

The reaction can be run at temperatures ranging from room temperature to elevated temperatures (e.g., 40 °C), depending on the catalyst and substrates.

-

Monitor the reaction progress by GC or NMR.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by distillation.

-

Applications

This compound is a cornerstone in organosilicon chemistry with a broad range of applications:

-

Silicone Polymers: It is a key intermediate in the synthesis of silicone polymers. The incorporation of vinyl groups allows for cross-linking, which enhances the mechanical properties and durability of the final products, such as sealants, adhesives, and coatings.[4]

-

Surface Modification: This compound is used to modify surfaces to impart hydrophobicity or improve adhesion, which is beneficial in the manufacturing of advanced materials.[4]

-

Coupling Agent: It acts as a coupling agent in composite materials, enhancing the bond between organic polymers and inorganic fillers.

-

Research and Development: In a laboratory setting, it is employed in the synthesis of specialized chemical compounds, including silaheterocycles and new chelating ligands for catalysis.[3][5] It is also used to introduce the vinyldimethylsilyl protecting group in organic synthesis.

Safety and Handling

This compound is a hazardous chemical and requires careful handling. The following table summarizes its key safety information.

| Hazard Category | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Specific Hazards | EUH014: Reacts violently with water |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from moisture, as it reacts violently with water to produce hydrogen chloride gas.

-

Store in a cool, dry, well-ventilated place away from sources of ignition.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a highly valuable and reactive organosilicon compound with significant applications in both industrial and academic settings. Its unique bifunctionality allows for a wide range of chemical transformations, making it an essential building block for the synthesis of advanced materials and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in research and development.

References

Understanding the vinyl and chloro groups reactivity in Chlorodimethylvinylsilane

An In-depth Technical Guide to the Reactivity of Vinyl and Chloro Groups in Chlorodimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CDVCS), with the chemical formula C₄H₉ClSi, is a bifunctional organosilane compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1] Its value stems from the distinct and orthogonal reactivity of its two functional moieties: a reactive silicon-chlorine (Si-Cl) bond and a versatile vinyl (-CH=CH₂) group.[1][2] The Si-Cl bond is highly susceptible to nucleophilic substitution, providing a straightforward route for forming siloxanes, silazanes, and other silicon-containing compounds.[2] Concurrently, the vinyl group can participate in a range of addition reactions, including polymerization, hydrosilylation, and cross-coupling, enabling the introduction of the silane (B1218182) moiety into organic frameworks and the formation of advanced polymers.[1][2] This guide provides a detailed examination of the reactivity of both functional groups, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity of this compound

This compound's utility is rooted in its dual functionality. The Si-Cl bond is highly polarized and therefore very reactive towards nucleophiles, while the vinyl group allows for a variety of addition reactions.[2] This allows for a stepwise and controlled functionalization of the molecule.

Reactivity of the Chloro Group: Nucleophilic Substitution

The silicon-chlorine bond in this compound is the primary site for nucleophilic attack. This reactivity is driven by the high polarity of the Si-Cl bond and the ability of silicon to accommodate a fifth ligand in a trigonal bipyramidal transition state. These reactions are typically fast and often exothermic.[3]

Hydrolysis and Condensation

In the presence of water or moisture, this compound rapidly hydrolyzes to form vinyldimethylsilanol, ((CH₃)₂Si(CH=CH₂)OH), and hydrogen chloride (HCl).[4][5] The resulting silanol (B1196071) is often unstable and can readily undergo self-condensation to form 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.

Experimental Protocol: Hydrolysis of this compound [5]

-

Safety: Conduct the experiment in a well-ventilated fume hood. Wear safety glasses, gloves, and a lab coat. Chlorosilanes react with moisture to produce corrosive HCl gas.[3][4]

-

Setup: To a test tube, add 2 mL of this compound. In a separate graduated cylinder, measure 6 mL of deionized water.

-

Reaction: Carefully add the 6 mL of water to the test tube containing the this compound.

-

Observation: Observe the reaction. A vigorous reaction may occur with the evolution of gas (HCl). The mixture will likely turn hazy and may separate into two phases. A strongly acidic pH of 1 is expected.[5]

-

Work-up: The resulting silanol/siloxane can be extracted with an organic solvent like diethyl ether or hexane, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[6]

Grignard and Organolithium Reactions

The Si-Cl bond readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to form new silicon-carbon bonds. This is a powerful method for introducing a wide variety of organic substituents onto the silicon atom.[7][8]

Table 1: Quantitative Data for Grignard Reaction

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Styrylmagnesium bromide | THF | Room temp, 3h | Dimethyl(styryl)vinylsilane | Not specified | [9] |

| This compound | Allylmagnesium bromide | Not specified | Not specified | Allyl(dimethyl)vinylsilane | Not specified | [10] |

Experimental Protocol: Reaction with a Grignard Reagent [9]

-

Safety & Setup: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. All glassware must be oven-dried to remove moisture.[11] Anhydrous solvents are required.[12]

-

Grignard Formation: Prepare the Grignard reagent in situ. For example, add a solution of β-bromostyrene (1.1 eq) in anhydrous THF dropwise to a suspension of magnesium turnings (1.0 eq) in THF. Stir for 1-2 hours at room temperature.

-

Reaction: Add the resulting Grignard solution dropwise to a solution of this compound (1.0 eq) in anhydrous THF at room temperature.

-

Monitoring: Stir the reaction mixture for 3 hours at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether. Wash the combined organic layers with saturated NaCl solution, dry over MgSO₄, filter, and concentrate under vacuum to yield the crude product.

-

Purification: The final product can be purified by distillation or column chromatography.

Reactivity of the Vinyl Group

The vinyl group of this compound behaves as a typical alkene, undergoing a variety of addition reactions.[13] This functionality is key for polymerization and for attaching the silane to other molecules via hydrosilylation or coupling reactions.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the C=C double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Speier's or Karstedt's catalyst) or rhodium.[14][15] The reaction can proceed with different regioselectivity, yielding either the α-adduct or the β-adduct, depending on the catalyst and reaction conditions.[14]

Table 2: Quantitative Data for Hydrosilylation Reactions

| Vinylsilane Substrate | Hydrosilane | Catalyst | Product | Selectivity | Yield | Reference |

| Vinyl-functionalized open-cage silsesquioxane | Dimethylphenylsilane | Karstedt's catalyst | β-adduct | >99% | >96% | [16] |

| Terminal Alkynes | Various Hydrosilanes | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilanes | High | Good to Excellent | [14] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation [16]

-

Setup: In a Schlenk flask under an argon atmosphere, dissolve the vinyl-containing silane (1.0 eq) in a dry solvent such as toluene (B28343) or THF.

-

Reagent Addition: Add the hydrosilane (e.g., phenyldimethylsilane, 1.1 eq) to the solution via syringe.

-

Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) to the reaction mixture.

-

Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the vinyl and Si-H protons.

-

Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The solvent is then removed under reduced pressure to yield the product.

Polymerization

The vinyl group can undergo polymerization, typically through a radical-initiated mechanism, to form silicon-containing polymers (vinyl polymers).[2][13] This allows for the incorporation of this compound as a monomer into polymer chains, which can then be further functionalized via the Si-Cl bond.

Conclusion

This compound is a highly versatile chemical intermediate due to the distinct and predictable reactivity of its chloro and vinyl functional groups. The Si-Cl bond provides a reliable handle for nucleophilic substitution, enabling the synthesis of a vast array of organosilicon compounds. The vinyl group offers a complementary site for addition reactions, crucial for polymer synthesis and the integration of silicon moieties into larger organic structures. A thorough understanding of these orthogonal reactivities, as detailed in this guide, is essential for leveraging the full potential of this compound in advanced material design and complex molecule synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. This compound | 1719-58-0 [chemicalbook.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Vinyl group - Wikipedia [en.wikipedia.org]

- 14. Hydrosilylation Catalyst [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Chlorodimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of chlorodimethylvinylsilane (CAS No: 1719-58-0), a versatile organosilicon compound. With applications ranging from the synthesis of silicone polymers to its use as a coupling agent, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[1][2]

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[1] It is characterized by the chemical formula C₄H₉ClSi and a molecular weight of 120.65 g/mol .[1][3] A key feature of this compound is its dual functionality, imparted by the vinyl group (–CH=CH₂) and the reactive chlorosilane moiety (–Si–Cl). This makes it a valuable intermediate in various chemical syntheses, including the production of specialized silicone polymers and resins, silaheterocycles, and chelating ligands.[2][4]

Quantitative Data Summary

The physical properties of this compound are well-documented in the literature. The following table summarizes its boiling point and density from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 82-83 °C | at standard atmospheric pressure (literature value)[3][5][6][7][8] |

| 82 °C | (literature value)[1] | |

| Density | 0.874 g/mL | at 25 °C (literature value)[3][5][6][7][8] |

| 0.89 g/mL | Not specified[1] | |

| 0.883 g/mL | Not specified[9] |

Experimental Protocols

While the provided search results cite literature values for boiling point and density, they do not detail the specific experimental protocols used for the determination of these values for this compound. However, standard methodologies for these measurements are well-established.

General Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a compound like this compound is distillation.

-

Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Heating : The flask is gently heated.

-

Observation : The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

General Protocol for Density Determination

Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a hydrometer.

-

Mass Measurement : The mass of a clean, dry pycnometer is accurately measured.

-

Filling : The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

Temperature Control : The pycnometer and its contents are brought to a specific temperature (e.g., 25 °C) in a water bath.[3][5][6][7][8]

-

Volume Adjustment : The volume is adjusted to the calibration mark on the pycnometer.

-

Final Mass Measurement : The mass of the filled pycnometer is measured.

-

Calculation : The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Synthesis of this compound via Grignard Reaction

Several methods for the synthesis of this compound have been reported, including the Grignard method.[10] This method involves the reaction of a Grignard reagent with a chlorosilane.

A common approach involves the reaction of dimethyldichlorosilane with vinyl magnesium bromide or vinyl magnesium chloride in a tetrahydrofuran (B95107) (THF) solvent at room temperature.[10]

Caption: Synthesis of this compound via the Grignard Reaction.

Reactivity and Handling

This compound is a reactive compound, particularly sensitive to moisture, which can cause hydrolysis of the silicon-chlorine bond. Therefore, it should be handled and stored under dry, inert conditions. Its reactivity is also what makes it a valuable building block in organic and materials synthesis. The vinyl group allows for polymerization and cross-coupling reactions, while the chlorosilane group readily undergoes nucleophilic substitution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 1719-58-0 [m.chemicalbook.com]

- 7. This compound | 1719-58-0 [amp.chemicalbook.com]

- 8. This compound | 1719-58-0 [chemicalbook.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]

Solubility of Chlorodimethylvinylsilane in organic solvents

An In-depth Technical Guide on the Solubility of Chlorodimethylvinylsilane in Organic Solvents

Introduction

This compound (CDV-Si), also known as vinyldimethylchlorosilane, is a versatile organosilicon compound with the chemical formula C4H9ClSi.[1][2][3] Its unique molecular structure, featuring a reactive silicon-chlorine bond and a vinyl group, makes it a valuable intermediate in the synthesis of a wide array of materials.[4] This includes the production of silicone polymers, where the vinyl group enhances cross-linking potential, leading to improved mechanical properties and durability.[2] It is also instrumental in the synthesis of silaheterocycles and as a coupling agent in composite materials.[4][5] Given its high reactivity, particularly its sensitivity to moisture, a thorough understanding of its solubility and stability in various organic solvents is critical for its effective use in research and industrial applications.

This guide provides a comprehensive overview of the solubility of this compound, with a focus on its behavior in different classes of organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who handle this reactive compound.

Solubility and Reactivity Profile

The solubility of this compound is fundamentally dictated by its chemical reactivity. The presence of the Si-Cl bond makes the molecule highly susceptible to nucleophilic attack, especially from protic solvents.

Qualitative Solubility

This compound is generally soluble in or miscible with most aprotic organic solvents.[6][7] Dichloromethane is a commonly cited solvent for this compound.[6][7] Its miscibility in these solvents is attributed to the principle of "like dissolves like," as this compound is a relatively nonpolar molecule.

Conversely, it reacts with protic solvents such as water, alcohols, and other substances with active hydrogens.[6][7] This is not a simple dissolution process but a chemical reaction, specifically hydrolysis or alcoholysis, which cleaves the silicon-chlorine bond to form silanols or alkoxysilanes, respectively, and hydrochloric acid. This reactivity renders protic solvents unsuitable for dissolving this compound when the integrity of the molecule is to be maintained.

Quantitative Solubility Data

The following table summarizes the qualitative solubility and reactivity of this compound in representative organic solvents.

| Solvent | Solvent Type | Solubility/Miscibility | Notes/Reactivity |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Miscible[6][7] | Commonly used as a solvent.[6][7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Often used in reactions involving organometallic reagents.[5] |

| Diethyl Ether (Et₂O) | Nonpolar Aprotic | Miscible | Suitable for reactions requiring a non-coordinating, nonpolar medium.[8] |

| Hexane | Nonpolar Aprotic | Miscible | Used for extraction and as a reaction solvent.[8][9] |

| Toluene | Nonpolar Aprotic | Miscible | A common nonpolar solvent for synthesis.[9][10] |

| Acetonitrile | Polar Aprotic | Miscible | May participate in or influence certain reactions.[10] |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | A highly polar aprotic solvent; use with caution as it can facilitate side reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Can react with chlorosilanes under certain conditions.[10] |

| Water (H₂O) | Protic | Reacts[1][6][7] | Rapid hydrolysis occurs.[6][7] |

| Alcohols (e.g., Methanol, Ethanol) | Protic | Reacts | Undergoes alcoholysis to form alkoxysilanes.[11] |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions to prevent hydrolysis. The following is a generalized protocol for estimating its solubility in an organic solvent.

Objective

To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials and Equipment

-

This compound (≥97% purity)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, hexane)

-

Oven-dried glassware (e.g., vials, graduated cylinders, magnetic stir bars)

-

Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)

-

Syringes and needles

-

Analytical balance

-

Magnetic stirrer

-

Constant temperature bath

Procedure

-

Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and then cooled under a stream of inert gas (nitrogen or argon) to remove all traces of moisture.[11]

-

Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas to strictly exclude atmospheric moisture.[11]

-

Solvent Addition: Into a pre-weighed, dried vial containing a magnetic stir bar, add a precise volume (e.g., 10.0 mL) of the anhydrous organic solvent using a syringe.

-

Incremental Addition of Solute: While stirring the solvent at a constant temperature, add small, known volumes (e.g., 0.1 mL) of this compound using a separate syringe. After each addition, allow the solution to stir for several minutes to ensure complete dissolution.

-

Observation of Saturation: Continue adding this compound incrementally until the solution becomes persistently cloudy or a separate liquid phase appears, indicating that the saturation point has been reached.

-

Quantification: Record the total volume of this compound added. Using its density (approximately 0.874 g/mL at 25°C), calculate the mass that was dissolved in the known volume of the solvent.[3][6]

-

Calculation: Express the solubility in g/100 mL or other appropriate units.

Safety Precautions

-

It is corrosive and causes severe skin burns and eye damage.[3]

-

The reaction with moisture produces hydrochloric acid, which is corrosive and toxic.

-

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Visualization of Solvent Selection Workflow

The choice of solvent for this compound is critical and depends on the intended application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Workflow for selecting a suitable solvent for this compound.

References

- 1. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Chloro(dimethyl)vinylsilane 97 1719-58-0 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Chloro(dimethyl)vinylsilane 97 1719-58-0 [sigmaaldrich.com]

- 6. This compound | 1719-58-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 1719-58-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Quantum Chemical Blueprint: A Technical Guide to Chlorodimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylvinylsilane is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, adhesives, and as a surface modifying agent.[1][2] A thorough understanding of its electronic structure, vibrational modes, and reactivity is crucial for optimizing its use in various industrial and research settings. Quantum chemical calculations provide a powerful, non-experimental avenue to probe these molecular characteristics at the atomic level. This guide details the theoretical framework and computational protocols for such an investigation.

Computational Methodology

The following section outlines a standard protocol for performing quantum chemical calculations on this compound. This methodology is designed to yield accurate predictions of its molecular geometry, vibrational frequencies, and electronic properties.

Software and Hardware

All calculations would be hypothetically performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.

Level of Theory and Basis Set

The choice of the level of theory and basis set is critical for obtaining reliable results. A common and well-balanced approach involves Density Functional Theory (DFT), which offers a good compromise between accuracy and computational cost.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is known for its robust performance in predicting molecular properties for a wide range of organic and organometallic compounds.

-

Basis Set: 6-311+G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution around the atoms in this compound, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to account for weakly bound electrons.

Computational Workflow

A typical computational workflow for the quantum chemical characterization of this compound is depicted in the following diagram:

References

An In-depth Technical Guide to Chlorodimethylvinylsilane: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylvinylsilane (CDVNS), a versatile organosilicon compound, has played a significant role in the advancement of polymer chemistry and organic synthesis. Its unique molecular structure, featuring a reactive vinyl group and a hydrolyzable silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound, complete with detailed experimental protocols, tabulated physicochemical and spectroscopic data, and graphical representations of synthetic pathways.

Discovery and Historical Context

The emergence of this compound is deeply rooted in the pioneering era of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the early 20th century saw extensive research into this new class of compounds, notably by Frederic Kipping.[1]

The 1940s marked a pivotal period with the independent discovery of the "Direct Process" by Eugene G. Rochow and Richard Müller.[1][2] This process, involving the copper-catalyzed reaction of alkyl halides with elemental silicon, became the cornerstone of industrial organosilicon compound production.[2]

Although a specific date for the initial synthesis of this compound is not definitively documented in the readily available literature, early work on vinyl-substituted chlorosilanes points to the mid-1940s. A significant publication by D. T. Hurd in 1945, titled "The Preparation of Vinyl and Allyl Chlorosilanes," details the synthesis of various vinylchlorosilanes.[3][4] This work described two primary methods: the direct reaction of vinyl chloride with a copper-silicon mass and the dehydrochlorination of chloroethylchlorosilanes.[3] Furthermore, Hurd reported the methylation of vinyltrichlorosilane using a Grignard reagent to produce vinylmethyldichlorosilane, a compound structurally similar to this compound.[3] This suggests that the Grignard methodology for producing vinyl-substituted chlorosilanes was established during this period and likely represents one of the earliest synthetic routes to this compound.

Key figures in the early development of organosilicon chemistry include:

-

Charles Friedel and James Crafts: Synthesized the first organosilicon compound in 1863.[1]

-

Frederic Kipping: Conducted extensive research in organosilicon chemistry in the early 20th century.[1]

-

Eugene G. Rochow and Richard Müller: Independently developed the "Direct Process" in the 1940s for the industrial production of organochlorosilanes.[1][2]

-

D. T. Hurd: Published early work on the synthesis of vinyl-substituted chlorosilanes in 1945.[3]

Physicochemical and Spectroscopic Data

This compound is a colorless to light beige or amber liquid with a pungent odor.[1][5] It is highly flammable and reacts with water and other protic solvents.[5][6]

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C4H9ClSi | [5][7] |

| Molecular Weight | 120.65 g/mol | [5][7][8] |

| Boiling Point | 82-83 °C | [1][5][6] |

| Density | 0.874 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n20/D) | 1.414 | [1][5][6] |

| Flash Point | -5 °C (closed cup) | [5] |

Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (ppm) | Reference(s) |

| ¹H | CDCl₃ | ~0.4 (s, 6H, Si-(CH₃)₂) | [9] |

| ~5.7-6.2 (m, 3H, -CH=CH₂) | [9] | ||

| ¹³C | CDCl₃ | ~-2.0 (Si-CH₃) | [10] |

| ~132.0 (=CH₂) | [10] | ||

| ~138.0 (-CH=) | [10] | ||

| ²⁹Si | Neat | Not readily available | [8][10] |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~3050 | =C-H stretch | Medium | |

| ~2960 | C-H stretch (asymmetric in CH₃) | Strong | |

| ~2900 | C-H stretch (symmetric in CH₃) | Medium | |

| ~1600 | C=C stretch | Medium | |

| ~1410 | CH₂ scissoring | Medium | |

| ~1260 | Si-CH₃ symmetric deformation | Strong | |

| ~840 | Si-C stretch | Strong | |

| ~800 | Si-Cl stretch | Strong |

Key Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound. The most common include the Grignard reaction, hydrosilylation, disproportionation, and thermal condensation.

Grignard Reaction

This is one of the most versatile and widely used methods for forming silicon-carbon bonds. It involves the reaction of a vinyl Grignard reagent with dimethyldichlorosilane.

Experimental Protocol:

-

Materials: Magnesium turnings, vinyl bromide (or vinyl chloride), dimethyldichlorosilane, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (initiator), nitrogen or argon gas supply.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Add a solution of dimethyldichlorosilane in anhydrous THF dropwise to the vinylmagnesium bromide solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Hydrosilylation